molecular formula C15H12BrNO2 B079712 N-(2-Benzoylphenyl)-2-bromoacetamide CAS No. 14439-71-5

N-(2-Benzoylphenyl)-2-bromoacetamide

Cat. No. B079712
CAS RN: 14439-71-5
M. Wt: 318.16 g/mol
InChI Key: HZQDHBGMMKYQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Benzoylphenyl)-2-bromoacetamide, often referred to as BBA, is a small organic molecule that has been studied extensively in both the laboratory and in scientific research. BBA has a wide range of applications in biochemistry, physiology, and medicine due to its ability to bind to proteins and nucleic acids. BBA has been used in numerous studies to investigate the structure and function of proteins, as well as to study the effects of drugs on cells.

Scientific Research Applications

  • Comparative Imaging Studies : A benzophenone-based labeling compound, structurally related to N-(2-Benzoylphenyl)-2-bromoacetamide, has been synthesized for comparative imaging studies using positron emission tomography (PET) and single-photon computed tomography (SPECT). The compound can be labeled with either fluorine-18 or iodine radioisotopes, providing structurally identical products with identical biological properties, useful for comparative imaging studies (Li et al., 2003).

  • Intramolecular Hydrogen Bond Analysis : Research on N-(2-Benzoylphenyl)acetamide and its oxalyl derivatives showed the formation of three-center hydrogen bonds in the solid state, with significant solvent effects on hydrogen bonding in solution. This study provided insights into the energetics associated with intramolecular hydrogen bonding (Gómez-Castro et al., 2014).

  • Biological Screening of Derivatives : A series of N-substituted derivatives of a compound structurally similar to this compound showed activity against various enzymes, including butyrylcholinesterase and acetylcholinesterase, indicating potential for therapeutic applications (Siddiqui et al., 2013).

  • PPARgamma Agonists for Antidiabetic Therapy : N-(2-Benzoylphenyl)-L-tyrosine derivatives, related to this compound, have been identified as potent PPARgamma agonists with antihyperglycemic and antihyperlipidemic activity, suggesting their potential as antidiabetic agents (Henke et al., 1998).

  • PET Ligand Synthesis for NK1 Receptors : The synthesis and evaluation of a PET ligand for investigating central neurokinin(1) (NK1) receptors involved a compound structurally related to this compound. This study contributes to the development of imaging tools for brain receptor studies (Mey et al., 2005).

Future Directions

The future directions for “N-(2-Benzoylphenyl)-2-bromoacetamide” and related compounds could involve further exploration of their potential biological activities. For instance, N-(2-benzoylphenyl)-l-tyrosine derivatives have shown promise as antidiabetic agents , suggesting potential therapeutic applications.

properties

IUPAC Name

N-(2-benzoylphenyl)-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c16-10-14(18)17-13-9-5-4-8-12(13)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQDHBGMMKYQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162694
Record name N-(2-Benzoylphenyl)-2-bromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14439-71-5
Record name N-(2-Benzoylphenyl)-2-bromoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14439-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Benzoylphenyl)-2-bromoacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014439715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Benzoylphenyl)-2-bromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-benzoylphenyl)-2-bromoacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.907
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

98.6 g of 2-aminobenzophenone were dissolved in a mixture of 650 ml of dichloromethane and 50 ml of water. A solution of 116.1 g of bromoacetyl bromide in 150 ml of dichloromethane was added dropwise to this mixture at a temperature of -10° C. The reaction mixture was then stirred at room temperature for a further 2 hours. The reaction mixture was worked up by adding water, separating the organic phase, washing again with water, drying and evaporating under reduced pressure. The crude product remaining as a residue was crystallized from ether/petroleum ether. 142 g of 2-[(2-bromoacetyl)-amino]-benzophenone having a melting point of 96-98° C. were obtained.
Quantity
98.6 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
116.1 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of bromoacetyl bromide (100 mL, 1.15 mol, Aldrich) dissolved in dichloromethane (300 mL) was added over 30 min to a solution of 2-aminobenzophenone (197 g, 1.0 mol, Fluka) dissolved in dichloromethane (1.3 L) and water (100) mL) cooled to -10° C. under vigorous mechanical stirring. The resulting mixture was stirred for an additional 1 h at --5° C. and then was allowed to warm to ambient temperature. The layers were separated, and the organic extract was washed with dilute sodium bicarbonate, then was dried over sodium sulfate. Evaporation afforded 309.8 g (95%) of 2-bromoacetamidobenzophenone as off-white crystals.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
197 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.3 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Benzoylphenyl)-2-bromoacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Benzoylphenyl)-2-bromoacetamide
Reactant of Route 3
Reactant of Route 3
N-(2-Benzoylphenyl)-2-bromoacetamide
Reactant of Route 4
Reactant of Route 4
N-(2-Benzoylphenyl)-2-bromoacetamide
Reactant of Route 5
Reactant of Route 5
N-(2-Benzoylphenyl)-2-bromoacetamide
Reactant of Route 6
Reactant of Route 6
N-(2-Benzoylphenyl)-2-bromoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.